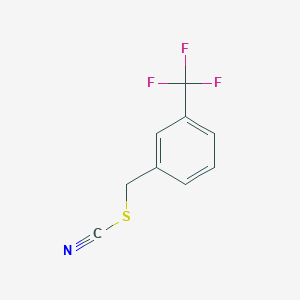

3-(Trifluoromethyl)benzyl thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

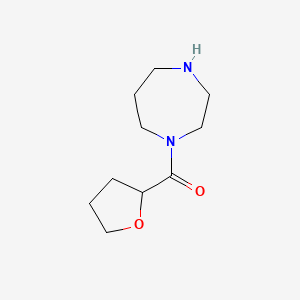

Overview

Description

3-(Trifluoromethyl)benzyl thiocyanate is a chemical compound used in scientific research. Its unique properties make it ideal for various applications, such as drug development and organic synthesis. It has a molecular formula of C9H6F3NS .

Synthesis Analysis

The synthesis of benzyl thiocyanate compounds, including 3-(Trifluoromethyl)benzyl thiocyanate, has been implemented using a new strategy. This strategy involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzyl thiocyanate is characterized by a benzylic sp3 C–SCN bond . This bond is constructed using a free radical reaction pathway initiated by AIBN .Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethyl)benzyl thiocyanate are characterized by direct thiocyanations of benzylic compounds . This process involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond .Scientific Research Applications

Direct Thiocyanation of Benzylic Compounds

3-(Trifluoromethyl)benzyl thiocyanate can be used in the direct thiocyanation of benzylic compounds . This process involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond . This strategy overcomes the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .

Synthesis of FDA-Approved Drugs

The trifluoromethyl group, which is present in 3-(Trifluoromethyl)benzyl thiocyanate, is found in many FDA-approved drugs . The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .

Synthesis of Selinexor

3-(Trifluoromethyl)benzyl thiocyanate can be used in the synthesis of selinexor . The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .

Use in Organic Chemistry

The trifluoromethyl group in 3-(Trifluoromethyl)benzyl thiocyanate exhibits unique behaviors in organic chemistry . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Use in Electronics

Fluorine-containing compounds, such as 3-(Trifluoromethyl)benzyl thiocyanate, have several applications in electronics . The unique properties of the trifluoromethyl group make it useful in this field .

Use in Agrochemicals

3-(Trifluoromethyl)benzyl thiocyanate can be used in the synthesis of agrochemicals . The trifluoromethyl group is often incorporated into potential drug molecules, including those used for various diseases and disorders .

Mechanism of Action

Target of Action

The primary target of 3-(Trifluoromethyl)benzyl thiocyanate is the benzylic sp3 C–H bond . This bond is a key site for the compound’s interaction and subsequent reactions .

Mode of Action

The compound interacts with its target through a process known as direct thiocyanation . This involves a free radical reaction pathway initiated by AIBN . The reaction results in the construction of the benzylic sp3 C–SCN bond .

Biochemical Pathways

The biochemical pathway primarily affected by 3-(Trifluoromethyl)benzyl thiocyanate is the thiocyanation of benzylic compounds .

Result of Action

The result of the compound’s action is the formation of a benzylic sp3 C–SCN bond . This bond is formed through a direct thiocyanation process, which overcomes the disadvantages of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .

Safety and Hazards

Safety data sheets suggest that compounds similar to 3-(Trifluoromethyl)benzyl thiocyanate may cause severe skin burns and eye damage. They may also cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of 3-(Trifluoromethyl)benzyl thiocyanate research could involve its use in drug development, organic synthesis, and material science. Additionally, the development of new synthesis strategies, such as the one involving a free radical reaction pathway initiated by AIBN, could further expand its potential applications .

properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTBLMZEALXNCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553595 |

Source

|

| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102859-64-3 |

Source

|

| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)